molecular formula C17H26ClNO2 B12069019 ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride

ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride

Cat. No.: B12069019
M. Wt: 311.8 g/mol
InChI Key: QEPMKQQWRZBOMR-UHFFFAOYSA-N
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Description

Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone, ethyl chloroformate, and ®-1-phenylethylamine.

    Formation of Intermediate: Cyclohexanone undergoes a reaction with ethyl chloroformate in the presence of a base to form an intermediate ester.

    Amine Addition: The intermediate ester reacts with ®-1-phenylethylamine under controlled conditions to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions, automated synthesis, and advanced purification techniques are employed to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,2S)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
  • Ethyl (1S,2R)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
  • Ethyl (1R,2S)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride

Uniqueness

Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. The compound’s unique properties make it valuable for research and development in various scientific fields.

Properties

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

ethyl 2-(1-phenylethylamino)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;1H

InChI Key

QEPMKQQWRZBOMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.Cl

Origin of Product

United States

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